molecular formula C23H26ClN3O2S B2485593 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride CAS No. 1189487-14-6

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride

Cat. No. B2485593
CAS RN: 1189487-14-6
M. Wt: 443.99
InChI Key: YWHFEVOTLGNXPX-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been explored for their potential biological activities. Compounds with tetrahydrothiazolo[5,4-c]pyridin-2-yl and benzamide motifs have been synthesized and investigated for various biological activities, including antimicrobial and antiviral properties.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from basic heterocyclic scaffolds. For example, derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been synthesized through reactions involving substituted amino groups, hydrazino, and pyrazolyl moieties, indicating a complex synthesis pathway that could be analogous to the synthesis of the compound (Soliman et al., 2009).

Scientific Research Applications

Potential Central Nervous System and Antimycobacterial Agents

Research on similar compounds to N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride has explored their potential applications as central nervous system agents and antimycobacterial agents. For example, Malinka et al. (1998) synthesized and evaluated 2-[3-(substituted-amino)-2-hydroxypropyl]-4,6-dimethyl-3-oxo-2,3- dihydroisothiazolo[5,4-b]pyridines against Mycobacterium tuberculosis, finding some compounds with potent antitubercular activity (Malinka et al., 1998).

Novel Synthesis Methods for Derivatives

Research has also focused on developing novel synthesis methods for compounds within this chemical family. Satyanarayana et al. (2021) described a one-pot synthesis method for novel 2-(oxazolo[5,4- b ]pyridin-2-yl)- N -phenylbenzamide derivatives, emphasizing the method's efficiency and environmental friendliness (Satyanarayana et al., 2021).

Potential as Factor Xa Inhibitors

A significant area of research is the potential use of these compounds as factor Xa inhibitors, which could have implications in anticoagulant therapy. Haginoya et al. (2004) synthesized a series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating various fused-bicyclic rings, including 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. These compounds exhibited orally potent anti-fXa activity, highlighting their potential in medical applications (Haginoya et al., 2004).

Structural Investigations

Another aspect of research is the structural investigation of similar compounds. Forfar et al. (1999) conducted a study on the structures of isomeric compounds synthesized from 5-(phenoxymethyl)-2-amino-2-oxazoline and N-benzyl-3-(ethoxycarbonyl)-4-piperidinone hydrochloride, using NMR spectroscopy and theoretical calculations (Forfar et al., 1999).

Anticonvulsant Activities

The anticonvulsant activities of derivatives of tetrahydrothieno[3,2-b]pyridine have also been explored. Wang et al. (2019) synthesized and evaluated a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives for their anticonvulsant activities using various experimental methods, such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests (Wang et al., 2019).

Future Directions

: Sigma-Aldrich: 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride : ChemicalBook: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride : [Sigma-Aldrich: 5-Methyl-4,5,6,7-tetrahydrothiaz

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propan-2-yloxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S.ClH/c1-16(2)28-19-10-8-18(9-11-19)22(27)25-23-24-20-12-13-26(15-21(20)29-23)14-17-6-4-3-5-7-17;/h3-11,16H,12-15H2,1-2H3,(H,24,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHFEVOTLGNXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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